2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-6-7-17(12-16(15)2)13-24-20(25)23-14-18(8-9-19(23)21-24)28(26,27)22-10-4-3-5-11-22/h6-9,12,14H,3-5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOJUDXOYDVUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzyl chloride with 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine in the presence of a base such as triethylamine in a suitable solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study : A study demonstrated that derivatives of triazolopyridines exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and disrupting cell cycle progression.
-
Antimicrobial Properties
- Mechanism : Its ability to disrupt bacterial cell membranes has been explored in treating infections.
- Case Study : Research indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting its potential as an antibiotic agent.
-
Neuroprotective Effects
- Mechanism : The compound's antioxidant properties contribute to neuroprotection by reducing oxidative stress in neuronal cells.
- Case Study : In vitro studies showed that treatment with this compound reduced neuronal apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.
Data Tables
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring and the triazolo-pyridine core can enhance potency and selectivity for biological targets.
- Piperidine Modifications : Alterations to the piperidine ring have been shown to influence the compound's binding affinity to target proteins.
- Triazolo-Pyridine Variants : Different substitutions on the triazolo-pyridine core can enhance its solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
A. Substituent Effects on Position 2
- For example, 13f (4-chlorobenzyl) has a higher melting point (173–174°C) than methyl-substituted analogs, suggesting stronger crystal lattice interactions .
B. Sulfonamide Group Variations
- Piperidine vs. Pyrrolidine vs. Thiomorpholine derivatives (e.g., 13i, 13j in ) introduce sulfur atoms, which may alter electronic properties and metabolic pathways .
Biological Activity
The compound 2-[(3,4-dimethylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the triazolo-pyridine framework and the introduction of the piperidine and sulfonyl groups. The general synthetic route may include:
- Formation of Triazole : Utilizing hydrazine derivatives and suitable carbonyl compounds.
- Piperidine Sulfonylation : Introducing sulfonyl groups via sulfonyl chlorides.
- Final Coupling : Combining the triazole and piperidine moieties through alkylation or acylation reactions.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the piperidine ring is particularly noted for enhancing antibacterial properties due to its ability to interact with bacterial cell membranes and inhibit essential enzymes .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s. The sulfonamide functionality contributes to enzyme binding affinity, making it a candidate for further development in enzyme inhibition studies .
Case Studies
Several studies have demonstrated the biological activity of related compounds:
- Antibacterial Activity : A study on synthesized piperidine derivatives showed that compounds with similar structural features inhibited the growth of Salmonella typhi and Pseudomonas aeruginosa, suggesting a broad spectrum of antibacterial activity .
- Enzyme Inhibition : Research highlighted that specific modifications in the piperidine structure led to enhanced AChE inhibition, indicating a structure-activity relationship that could be exploited for drug design .
Table 1: Biological Activity Summary
Q & A
Basic: What are the critical steps to optimize the synthesis of this compound for high purity and yield?
Methodological Answer:
The synthesis typically involves:
Alkylation of the triazolopyridine core with 3,4-dimethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aromatic substituent .
Sulfonylation at the 6-position using piperidine sulfonyl chloride in anhydrous dichloromethane with pyridine as a catalyst .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Key Optimization Factors:
- Temperature control : Alkylation at 60–70°C minimizes side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance sulfonylation efficiency .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity across cell lines?
Methodological Answer:
Contradictions often arise from variations in substituent effects or assay conditions. A systematic SAR approach includes:
Modular synthesis of derivatives : Replace the 3,4-dimethylphenyl or piperidine-sulfonyl groups with analogs (e.g., fluorophenyl, thiomorpholine) to assess functional group contributions .
In vitro profiling : Test derivatives against panels of cancer cell lines (e.g., MDA-MB-231 vs. HepG2) with standardized protocols (fixed incubation time, serum-free conditions) .
Computational docking : Map interactions with proposed targets (e.g., kinases, apoptosis regulators) using molecular dynamics simulations .
Example Finding:
Piperidine sulfonyl groups enhance solubility but reduce potency in hypoxic environments compared to thiomorpholine analogs, explaining variability in glioblastoma models .
Basic: What analytical techniques are most reliable for confirming the compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent integration (e.g., δ 2.2–2.3 ppm for dimethylphenyl CH₃ groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 453.1784 for C₂₃H₂₈N₄O₃S) .
- X-ray crystallography : Resolve spatial conformation, particularly the dihedral angle between the triazolopyridine core and 3,4-dimethylphenyl group .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers address discrepancies between in vitro and in vivo pharmacokinetic (PK) data?
Methodological Answer:
Discrepancies often stem from metabolic instability or poor tissue penetration. Strategies include:
Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) to identify labile sites (e.g., sulfonamide hydrolysis) .
Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
